molecular formula C16H17N3O3S B2557431 (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2035023-28-8

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2557431
CAS RN: 2035023-28-8
M. Wt: 331.39
InChI Key: LDTHBMBHVMCCRD-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have synthesized a variety of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These compounds include pyran, pyridine, and pyridazine derivatives, showcasing the versatility of sulfonamido groups in medicinal chemistry for the development of new antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity

A significant focus has been on the antimicrobial activities of sulfone-linked bis heterocycles. Novel compounds combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been synthesized from E-styrylsulfonylacetic acid methyl ester and tested for their antimicrobial properties, with some showing pronounced activity (Padmavathi, Thriveni, Sudhakar Reddy, & Deepti, 2008).

Novel Synthesis Approaches

Researchers have also developed novel synthesis methodologies for creating pentathiepino-pyrrolo[1,2-a]pyrazine derivatives, utilizing alkynyl-substituted heterocyclic precursors and elemental sulfur. This illustrates the innovative approaches in synthesizing complex heterocyclic compounds with potential applications in various scientific fields (Zubair, Ghosh, & Schulzke, 2013).

properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTHBMBHVMCCRD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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